molecular formula C23H18ClN5O2S B2542194 3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-55-7

3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2542194
CAS RN: 866812-55-7
M. Wt: 463.94
InChI Key: CCQPLTYDKFTITF-UHFFFAOYSA-N
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Description

The compound "3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a triazoloquinazolinone core, which is a fused heterocyclic system combining triazole and quinazolinone moieties. This core is often explored for various biological activities, including antihistaminic properties as seen in related compounds.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives has been reported in the literature. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and characterized by various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the construction of the triazoloquinazolinone core followed by functionalization at appropriate positions with chlorophenylsulfonyl and dimethylphenyl groups.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by the presence of a triazole ring fused to a quinazolinone scaffold. This fusion creates a rigid structure that can influence the compound's interaction with biological targets. The substituents attached to this core, such as the chlorophenylsulfonyl and dimethylphenyl groups, are likely to further modulate the compound's pharmacological profile by affecting its lipophilicity, electronic distribution, and steric factors.

Chemical Reactions Analysis

While the specific chemical reactions of "3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" are not provided, compounds within this class can undergo various chemical transformations. The lactam moiety in triazoloquinazolinones, for example, can be chemically transformed to yield a variety of derivatives, as demonstrated in the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives . Such reactivity could be exploited to generate a diverse array of compounds for further biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones are influenced by their heterocyclic structure and substituents. These properties include solubility, melting point, and stability, which are crucial for the compound's bioavailability and shelf life. The presence of a sulfonyl group and chloro substituent may increase the compound's polarity, potentially affecting its solubility in aqueous and organic solvents. The electronic effects of these groups could also impact the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Preparation and Molecular Structure Analysis

The preparation of triazoloquinazolinium derivatives, including structures similar to the specified compound, has been studied. These compounds were prepared through specific chemical reactions and their molecular structures were analyzed using techniques like X-ray crystallography. This research aids in understanding the chemical properties and potential applications of such compounds (Crabb et al., 1999).

Synthesis for Potential Therapeutic Uses

Triazoloquinazoline derivatives have been synthesized and evaluated for their potential therapeutic uses. For example, some derivatives have been studied for their H1-antihistaminic activity, showing significant protection against bronchospasm in animal models (Alagarsamy et al., 2008); (Gobinath et al., 2015).

Potential as Adenosine Receptor Antagonists

Research has identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists. These compounds, including polyheterocyclic derivatives, have shown selectivity and potency, suggesting potential pharmaceutical applications (Burbiel et al., 2016).

Development of Novel Heterocycles

The synthesis of novel heterocycles using partially hydrogenated triazolopyrimidines and triazoloquinazolines has been investigated. These studies contribute to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Chernyshev et al., 2014).

Herbicidal Activity

Some triazoloquinazoline derivatives have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, highlighting their potential use in agriculture (Moran, 2003).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPLTYDKFTITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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